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Compound of Interest

Compound Name: 4-Benzenesulfonylbenzoic acid

Cat. No.: B1329515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Benzenesulfonylbenzoic acid. Due to the limited availability of experimentally derived public

data, this document presents predicted spectroscopic values and general methodologies.

These predictions are based on the analysis of its constituent functional groups and

comparison with structurally similar compounds. This guide is intended to support research,

drug development, and quality control activities where the characterization of 4-
Benzenesulfonylbenzoic acid is required.

Chemical Structure and Properties
IUPAC Name: 4-(Phenylsulfonyl)benzoic acid Molecular Formula: C₁₃H₁₀O₄S Molecular

Weight: 278.28 g/mol Structure:

Chemical structure of 4-Benzenesulfonylbenzoic acid

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 4-Benzenesulfonylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.5 - 13.0 Singlet (broad) 1H -COOH

~8.2 - 8.4 Doublet 2H
Aromatic H (ortho to -

COOH)

~8.0 - 8.2 Doublet 2H
Aromatic H (ortho to -

SO₂-)

~7.8 - 8.0 Doublet 2H
Aromatic H (meta to -

COOH)

~7.5 - 7.7 Triplet 1H
Aromatic H (para to -

SO₂-)

~7.4 - 7.6 Triplet 2H
Aromatic H (meta to -

SO₂-)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~165 - 170 -COOH

~140 - 145 Aromatic C (ipso, attached to -SO₂-)

~135 - 140 Aromatic C (ipso, attached to -COOH)

~130 - 135 Aromatic CH (para to -SO₂-)

~128 - 132 Aromatic CH (ortho to -COOH)

~127 - 130 Aromatic CH (meta to -SO₂-)

~125 - 128 Aromatic CH (ortho to -SO₂-)

~123 - 126 Aromatic CH (meta to -COOH)

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

2500 - 3300 Broad
O-H stretch (Carboxylic acid

dimer)

1680 - 1710 Strong C=O stretch (Carboxylic acid)

1400 - 1450 Medium C-O-H bend

1300 - 1350 Strong S=O stretch (asymmetric)

1150 - 1200 Strong S=O stretch (symmetric)

1100 - 1150 Medium C-S stretch

1600, 1475 Medium-Weak C=C stretch (Aromatic rings)

700 - 900 Strong
C-H bend (Aromatic out-of-

plane)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment Ion

278 [M]⁺ (Molecular ion)

261 [M - OH]⁺

233 [M - COOH]⁺

199 [M - C₆H₅]⁺

141 [C₆H₅SO₂]⁺

121 [HOOC-C₆H₄]⁺

77 [C₆H₅]⁺
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Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid

organic compound such as 4-Benzenesulfonylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Materials and Equipment:

4-Benzenesulfonylbenzoic acid sample

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

NMR tubes (5 mm)

Pipettes

Vortex mixer

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Weigh approximately 5-10 mg of 4-Benzenesulfonylbenzoic acid for ¹H NMR, and 20-50

mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a

small vial.

Use a vortex mixer to ensure complete dissolution.

Transfer the solution to an NMR tube using a pipette.

Instrument Setup:
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Insert the NMR tube into the spectrometer's probe.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2

seconds.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required compared to ¹H NMR. Typical parameters include a 45°

pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

4-Benzenesulfonylbenzoic acid sample

Potassium bromide (KBr, IR grade)

Agate mortar and pestle
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Pellet press

FT-IR spectrometer with a sample holder

Procedure:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 4-Benzenesulfonylbenzoic acid with approximately

100-200 mg of dry KBr in an agate mortar.

Continue grinding until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press die.

Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent

pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Data Processing:

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:
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4-Benzenesulfonylbenzoic acid sample

Solvent (e.g., methanol, acetonitrile)

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or

Electron Impact - EI)

Procedure:

Sample Preparation (for ESI-MS):

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent.

Instrument Setup:

Set the mass spectrometer to the desired ionization mode (positive or negative ion mode

for ESI).

Calibrate the instrument using a known standard.

Data Acquisition:

Introduce the sample solution into the ion source via direct infusion or through a liquid

chromatograph.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Data Processing:

Identify the molecular ion peak [M]⁺ or [M-H]⁻.

Analyze the fragmentation pattern to identify characteristic fragment ions.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 4-Benzenesulfonylbenzoic acid.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Benzenesulfonylbenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329515#spectroscopic-data-of-4-
benzenesulfonylbenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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